molecular formula C10H12FNO2 B1438303 4-(4-Fluorophenoxy)butanamide CAS No. 1098361-59-1

4-(4-Fluorophenoxy)butanamide

Cat. No. B1438303
M. Wt: 197.21 g/mol
InChI Key: XTZDDXIQIAMJCO-UHFFFAOYSA-N
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Description

“4-(4-Fluorophenoxy)butanamide” is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “4-(4-Fluorophenoxy)butanamide” is 1S/C10H12FNO2/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“4-(4-Fluorophenoxy)butanamide” is a powder that is stored at room temperature .

Scientific Research Applications

Radiopharmaceutical Synthesis

4-(4-Fluorophenoxy)butanamide derivatives, specifically 4-[18F]Fluorophenol, serve as essential synthons in the development of complex radiopharmaceuticals. These compounds are synthesized through nucleophilic labeling methods starting from [18F]fluoride, yielding no-carrier-added (n.c.a.) 4-[18F]fluorophenol. This process is crucial for creating diagnostic and therapeutic agents used in nuclear medicine, particularly for positron emission tomography (PET) imaging. Such advancements facilitate the study of biological processes at the molecular level in living organisms (Ross, Ermert, & Coenen, 2011).

Antifungal Activities

The compound's derivatives, specifically N-Aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, have been evaluated for their antifungal properties against various fungi strains. These studies are pivotal for developing new antifungal agents that could address the growing concern of fungal resistance to existing treatments. Compounds with electron-withdrawing groups attached to the phenyl ring have shown promising activities against specific fungi, indicating their potential in antifungal drug development (Lee, Kim, Cheong, & Chung, 1999).

Analytical Chemistry

In analytical chemistry, 4-(4-Fluorophenoxy)butanamide derivatives are used as fluorogenic labeling agents for high-performance liquid chromatography (HPLC). These compounds enable the selective and rapid detection of biologically important thiols, such as glutathione and cysteine, which are crucial for understanding various biochemical processes and disease mechanisms. The development of such analytical methods enhances the accuracy and efficiency of biochemical analyses, contributing to advancements in both research and clinical diagnostics (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Safety And Hazards

The safety data sheet (SDS) for “4-(4-Fluorophenoxy)butanamide” was not found in the search results. Therefore, the specific hazards associated with this compound are not known. As with all chemicals, it should be handled with care, using appropriate personal protective equipment, and its release to the environment should be avoided .

properties

IUPAC Name

4-(4-fluorophenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZDDXIQIAMJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenoxy)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.